(4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone

Catalog No.
S4324245
CAS No.
M.F
C18H23FN2O2
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperid...

Product Name

(4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone

IUPAC Name

[1-(4-fluorobenzoyl)piperidin-3-yl]-piperidin-1-ylmethanone

Molecular Formula

C18H23FN2O2

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C18H23FN2O2/c19-16-8-6-14(7-9-16)17(22)21-12-4-5-15(13-21)18(23)20-10-2-1-3-11-20/h6-9,15H,1-5,10-13H2

InChI Key

HASNZDVDZRSXSH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F

solubility

>47.8 [ug/mL]

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F

The exact mass of the compound 1-(4-fluorobenzoyl)-3-(1-piperidinylcarbonyl)piperidine is 318.17435614 g/mol and the complexity rating of the compound is 429. The solubility of this chemical has been described as >47.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone is a complex organic molecule characterized by its unique structural features. It contains a fluorophenyl group, two piperidine rings, and a ketone functional group. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

The chemical behavior of (4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone can be explored through various reactions typical for ketones and amines. Some key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by amines or other nucleophiles, forming stable adducts.
  • Reduction Reactions: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Acylation Reactions: This compound can also participate in acylation reactions, potentially forming more complex derivatives.

Preliminary studies suggest that (4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone exhibits significant biological activity, particularly in the realm of pharmacology. Its structural components may contribute to its potential as:

  • Antidepressant: Similar compounds have shown efficacy in treating mood disorders.
  • Antipsychotic: The piperidine moiety is often associated with antipsychotic properties.
  • Analgesic: Some derivatives have been noted for pain-relieving effects.

The synthesis of (4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone typically involves several steps:

  • Formation of the Piperidine Ring: Starting from commercially available piperidine derivatives, the ring can be constructed using standard cyclization techniques.
  • Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions involving fluorinated aryl halides.
  • Formation of the Ketone: The final step generally involves acylation of one of the piperidine rings with an appropriate acyl chloride or anhydride.

The applications of (4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone are primarily in medicinal chemistry and pharmacology. Its potential uses include:

  • Development as a new therapeutic agent for neurological disorders.
  • Exploration as a lead compound for further modifications to enhance efficacy and reduce side effects.

Interaction studies are crucial for understanding how (4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone interacts with biological systems. Key areas of focus include:

  • Receptor Binding Studies: Investigating how this compound binds to neurotransmitter receptors (e.g., serotonin and dopamine receptors) could elucidate its mechanism of action.
  • Metabolic Stability: Evaluating how this compound is metabolized by liver enzymes can inform on its pharmacokinetics and potential drug interactions.

Several compounds share structural similarities with (4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone, each with unique properties that highlight its uniqueness:

Compound NameStructure FeaturesBiological Activity
4-[3-[4-(4-Fluorophenyl)piperidin-1-yl]carbonylphenoxy]benzamideContains a phenoxy groupPotential antitumor activity
(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanoneLonger alkane chainAnalgesic properties
4-hydroxy-1-[3,3,3-tris(4-fluorophenyl)propanoyl]pyrrolidineContains a pyrrolidine ringAntidepressant effects

The uniqueness of (4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone lies in its specific combination of functional groups and structural arrangement, which may confer distinct biological activities compared to these similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

318.17435614 g/mol

Monoisotopic Mass

318.17435614 g/mol

Heavy Atom Count

23

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